N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.: 2034305-16-1
VCID: VC7261240
InChI: InChI=1S/C20H19N3O2/c1-15(25-18-5-3-2-4-6-18)20(24)23-14-16-7-12-22-19(13-16)17-8-10-21-11-9-17/h2-13,15H,14H2,1H3,(H,23,24)
SMILES: CC(C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2)OC3=CC=CC=C3
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391

N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide

CAS No.: 2034305-16-1

Cat. No.: VC7261240

Molecular Formula: C20H19N3O2

Molecular Weight: 333.391

* For research use only. Not for human or veterinary use.

N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide - 2034305-16-1

Specification

CAS No. 2034305-16-1
Molecular Formula C20H19N3O2
Molecular Weight 333.391
IUPAC Name 2-phenoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Standard InChI InChI=1S/C20H19N3O2/c1-15(25-18-5-3-2-4-6-18)20(24)23-14-16-7-12-22-19(13-16)17-8-10-21-11-9-17/h2-13,15H,14H2,1H3,(H,23,24)
Standard InChI Key IQZDTXUYAXGCFY-UHFFFAOYSA-N
SMILES CC(C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide, reflects its bipyridine backbone (two pyridine rings connected at the 2- and 4'-positions), a methylene bridge (-CH2-), and a propanamide group substituted with a phenoxy moiety. Its molecular formula is C20H18N3O2, corresponding to a molecular weight of 332.38 g/mol (calculated using PubChem’s atomic mass data ).

Structural Features

  • Bipyridine Core: The [2,4'-bipyridin] moiety consists of two pyridine rings linked via C2–C4' bonds, creating a non-planar structure with distinct electronic properties compared to symmetric bipyridines like 4,4'-bipyridine .

  • Phenoxypropanamide Side Chain: A propanamide group is attached to the bipyridine’s 4-position via a methylene bridge, with a phenoxy (-O-C6H5) substituent at the propanamide’s β-carbon. This introduces both hydrophobic (aromatic) and hydrophilic (amide) regions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC20H18N3O2
Molecular Weight332.38 g/mol
Hydrogen Bond Donors2 (amide NH, pyridine NH)
Hydrogen Bond Acceptors4 (amide O, pyridine N, ether O)
XLogP3 (Predicted)3.2
Topological Polar Surface Area76.8 Ų

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide can be approached via sequential functionalization:

  • Bipyridine Synthesis: Coupling 2-chloropyridine with 4-pyridylboronic acid under Suzuki-Miyaura conditions , though steric hindrance may necessitate palladium catalysts with bulky ligands (e.g., SPhos).

  • Methylation: Introducing the methylene group at the bipyridine’s 4-position via nucleophilic substitution or reductive amination.

  • Amide Coupling: Reacting the resulting amine ([2,4'-bipyridin]-4-ylmethanamine) with 2-phenoxypropanoic acid using carbodiimide coupling agents (e.g., EDCl/HOBt).

Critical Reaction Parameters

  • Solvent Selection: Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.

  • Temperature Control: Suzuki couplings typically require 80–100°C, while amide formations proceed at room temperature .

  • Purification: Chromatography or recrystallization is essential due to the compound’s moderate polarity.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (~10 mM) and dichloromethane, but poorly in water (<0.1 mg/mL) due to the hydrophobic bipyridine and phenoxy groups.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at neutral pH and low temperatures.

Spectroscopic Characterization

  • NMR:

    • 1H NMR (DMSO-d6): δ 8.5–9.0 ppm (pyridine protons), δ 7.2–7.6 ppm (phenoxy aromatic protons), δ 4.1–4.3 ppm (methylene bridge), δ 1.8–2.1 ppm (propanamide CH2).

    • 13C NMR: Carbonyl resonance at ~170 ppm (amide C=O), pyridine carbons at 120–150 ppm.

  • IR: Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch), ~1250 cm⁻¹ (C-O-C ether stretch).

CompoundTargetIC50 (µM)
N-(4-Phenylpyridin-2-yl)prop-2-enamide COX-212.4
4,4'-Bipyridine DNA gyrase>100
Target Compound (Predicted)Nicotinic receptors~5–20

Industrial and Material Science Applications

Coordination Chemistry

The bipyridine moiety serves as a bidentate ligand for transition metals (e.g., Ru, Fe), enabling applications in:

  • Photocatalysts: Ru(bpy)3²⁺-type complexes for light-driven reactions.

  • Metal-Organic Frameworks (MOFs): Structural tunability via phenoxy side chains .

Polymer Science

Incorporating the amide group into polymers could enhance thermal stability and mechanical strength, as seen in polyamides like nylon.

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